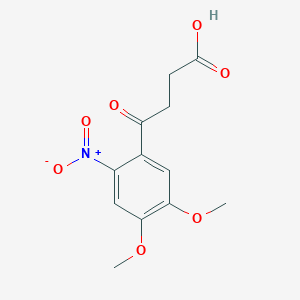
3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is an organic compound with the molecular formula C12H13NO7 and a molecular weight of 283.24 g/mol . This compound is characterized by the presence of a benzoyl group substituted with methoxy and nitro groups, attached to a propionic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid typically involves the nitration of 3,4-dimethoxybenzoyl chloride followed by a Friedel-Crafts acylation reaction with propionic acid. The nitration step requires the use of concentrated nitric acid and sulfuric acid as catalysts, while the Friedel-Crafts acylation is carried out in the presence of a Lewis acid such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 3,4-Dimethoxy-6-nitrobenzoic acid.
Reduction: 3-(3,4-Dimethoxy-6-aminobenzoyl)propionic acid.
Substitution: Various substituted benzoyl propionic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. The propionic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Lacks the nitro group, making it less reactive in redox reactions.
3,4-Dimethoxy-6-nitrobenzoic acid: Lacks the propionic acid moiety, affecting its binding properties and reactivity.
3-(2,4-Dimethoxyphenyl)propionic acid: Different substitution pattern on the benzene ring, leading to different chemical properties.
Uniqueness
3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is unique due to the presence of both methoxy and nitro groups on the benzoyl ring, combined with a propionic acid moiety. This combination of functional groups imparts distinct chemical reactivity and binding properties, making it valuable in various research applications .
Propiedades
Número CAS |
87364-84-9 |
|---|---|
Fórmula molecular |
C12H13NO7 |
Peso molecular |
283.23 g/mol |
Nombre IUPAC |
4-(4,5-dimethoxy-2-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13NO7/c1-19-10-5-7(9(14)3-4-12(15)16)8(13(17)18)6-11(10)20-2/h5-6H,3-4H2,1-2H3,(H,15,16) |
Clave InChI |
AOWBIDDDHVSFPH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)CCC(=O)O)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


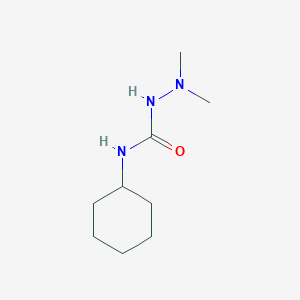
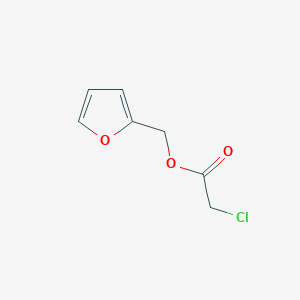
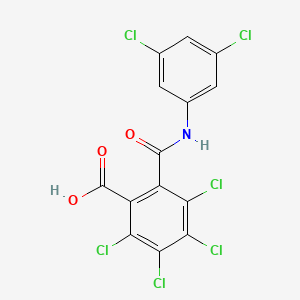
![Methanamine, N-[(3-methoxyphenyl)methylene]-](/img/structure/B11950599.png)



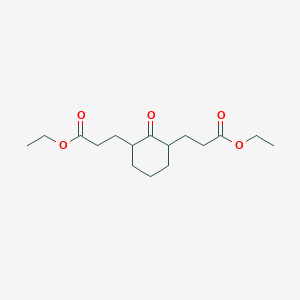
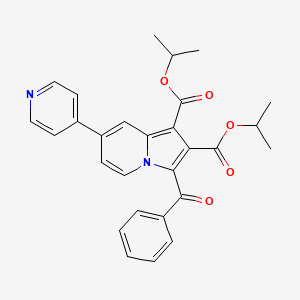
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B11950623.png)



![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)
